molecular formula C15H18O4 B1465132 cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-29-9

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1465132
CAS No.: 733740-29-9
M. Wt: 262.3 g/mol
InChI Key: QMWFYCXQBGDKBK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Assignment

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted cycloalkanes with multiple functional groups and stereochemical descriptors. The parent structure consists of a cyclopentane ring bearing a carboxylic acid group at position 1 and a complex oxoethyl substituent at position 3. The oxoethyl moiety contains a ketone functionality linked to a para-methoxyphenyl aromatic system, creating a structural arrangement that significantly influences the compound's physical and chemical properties. The stereochemical designation "cis" indicates that the carboxylic acid group and the oxoethyl substituent are positioned on the same face of the cyclopentane ring plane, as defined by the relative spatial orientation of the highest priority substituents at each stereocenter.

The complete International Union of Pure and Applied Chemistry name incorporates the stereochemical descriptors (1R,3S)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, where the absolute configuration follows the Cahn-Ingold-Prelog priority rules. This nomenclature system allows for unambiguous identification of the compound's three-dimensional structure, which is critical for understanding its reactivity patterns and potential biological activities. The presence of the methoxy group in the para position of the phenyl ring introduces electron-donating characteristics that can influence the compound's chemical behavior, particularly in reactions involving the aromatic system or the adjacent carbonyl group.

Alternative nomenclature systems also recognize this compound under various synonyms, including the systematic name Cyclopentanecarboxylic acid, 3-[2-(4-methoxyphenyl)-2-oxoethyl]-, (1R,3S)-rel-, which emphasizes the relative stereochemistry without specifying absolute configuration. The compound's registry in major chemical databases ensures consistent identification across different research contexts and facilitates accurate communication of structural information among researchers working with cyclopentane derivatives.

Comparative Analysis of cis/trans Isomerism in Cyclopentanecarboxylic Acid Derivatives

The phenomenon of cis-trans isomerism in cyclopentanecarboxylic acid derivatives represents a fundamental aspect of stereochemistry that significantly impacts molecular properties and behavior. Cycloalkanes exhibit much less conformational freedom compared to their acyclic counterparts due to the ring constraint, which prevents free rotation around carbon-carbon sigma bonds and creates distinct stereochemical environments. In disubstituted cyclopentanes, the relative positioning of substituents on the same face (cis) or opposite faces (trans) of the ring plane leads to stereoisomers with markedly different physical, chemical, and potentially biological properties.

Extensive crystallographic studies of geometric isomers in cyclopentane systems have revealed significant differences in hydrogen bonding patterns and packing arrangements between cis and trans configurations. Research on 1-amino-1,2-cyclopentanedicarboxylic acid geometric isomers demonstrated that both forms exist as zwitterions in the solid state, but the cis isomer exhibits unusually strong hydrogen bonding interactions that distinguish it from the trans form. These structural differences manifest in varying melting points, solubilities, and crystalline densities, with cis isomers often displaying different packing efficiencies due to their distinct intermolecular interaction patterns.

The conformational analysis of cyclopentane derivatives reveals that ring puckering plays a crucial role in determining the relative stability and reactivity of cis versus trans isomers. Studies utilizing nuclear magnetic resonance coupling constant analysis have established correlations between dihedral angles and stereochemical assignments in cyclopentane systems. The magnitude of coupling constants provides valuable insights into the preferred conformations and can be used to infer relative stereochemistry of ring substituents, with correlation coefficients as high as 0.88 between coupling constants and calculated dihedral angles.

Property cis Configuration trans Configuration Reference
Hydrogen bonding strength Enhanced intermolecular interactions Conventional bonding patterns
Crystal packing density Higher due to favorable interactions Lower packing efficiency
Conformational rigidity Greater constraint due to substituent proximity More conformational freedom
Nuclear magnetic resonance coupling patterns Characteristic dihedral angle relationships Distinct coupling constant values

X-ray Crystallographic Studies of Molecular Conformation

X-ray crystallographic investigations of cyclopentanecarboxylic acid derivatives have provided detailed insights into the three-dimensional molecular structures and solid-state arrangements of these compounds. Studies of related systems, including 2-hydroxy-1-cyclooctanecarboxylic acid geometric isomers, have established important precedents for understanding the crystallographic behavior of cis and trans configurations in cycloalkanecarboxylic acids. These investigations reveal that the cis stereoisomer adopts antiparallel hydrogen-bonded helical structures, while trans forms typically organize into infinite ribbon arrangements characterized by alternating dimer types with distinct donor-acceptor roles.

The crystallographic analysis of 1-amino-1,2-cyclopentanedicarboxylic acid isomers demonstrates the profound impact of stereochemistry on molecular packing and intermolecular interactions. In the cis isomer structure, molecules organize into zwitterionic forms linked by exceptionally strong hydrogen bonds, with oxygen-oxygen distances significantly shorter than those observed in conventional carboxylic acid dimers. The trans isomer, conversely, forms ribbons of dimers connected through ring structures with centrosymmetric arrangements, indicating fundamentally different approaches to achieving optimal crystal packing.

Conformational characteristics revealed through crystallographic studies show that cyclopentane rings in these systems adopt envelope conformations with varying degrees of puckering. The major conformational component typically exhibits a carbon-3 envelope structure, while minor components may display carbon-1 envelope arrangements. These conformational preferences directly influence the spatial orientation of substituents and consequently affect the accessibility of functional groups for intermolecular interactions and potential chemical reactions.

Crystallographic Parameter cis Isomer trans Isomer Reference
Hydrogen bond strength Enhanced O⋯H⋯O interactions Conventional dimer formation
Ring conformation C1-envelope with irregularities C3-envelope predominant
Packing motif Antiparallel helical arrangements Ribbon structures with R₂²(12) rings
Space group symmetry Non-centrosymmetric arrangements Centrosymmetric organization
Intermolecular distances Shorter due to strong hydrogen bonds Standard hydrogen bonding distances

The structural analysis extends to understanding how functional group positioning affects molecular recognition and assembly processes in the solid state. The presence of both carboxylic acid and ketone functionalities in this compound creates multiple sites for hydrogen bonding and dipolar interactions, potentially leading to complex three-dimensional networks in crystalline phases. The methoxyphenyl substituent introduces additional possibilities for aromatic stacking interactions and contributes to the overall molecular shape that governs crystal packing arrangements.

Properties

IUPAC Name

(1R,3S)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-13-6-4-11(5-7-13)14(16)9-10-2-3-12(8-10)15(17)18/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWFYCXQBGDKBK-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Formation and Stereochemical Control

  • Diels-Alder Reaction : The cyclopentane ring can be formed via a Diels-Alder cycloaddition between a suitable diene and dienophile, which allows regio- and stereoselective ring construction. Adjusting reaction conditions such as temperature, solvent, and catalysts can favor the cis stereochemistry at positions 1 and 3.

  • Acid-Catalyzed Cyclization : Alternatively, intermediates bearing appropriate functional groups can undergo intramolecular cyclization promoted by Lewis acids (e.g., boron trifluoride diethyl etherate) to form the cyclopentane ring with controlled stereochemistry.

Introduction of the Carboxylic Acid Group

  • Oxidation of Precursors : The carboxylic acid group at position 1 is typically introduced by oxidation of an aldehyde or primary alcohol precursor. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which convert the precursor to the carboxylic acid with high yield.

Attachment of the 2-(4-Methoxyphenyl)-2-oxoethyl Group

  • Friedel-Crafts Acylation : The key step involves acylation of the cyclopentane ring at position 3 using a 4-methoxyphenyl-2-oxoethyl chloride or equivalent acylating agent. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3), which facilitate electrophilic aromatic substitution to attach the ketoaryl side chain.

  • Alternative Coupling Methods : Modern approaches may employ transition-metal catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) to introduce the aryl substituent with improved regioselectivity and milder conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Cyclopentane ring formation Diels-Alder: diene + dienophile, heat or Lewis acid catalyst Temperature and solvent polarity influence stereoselectivity
Carboxylic acid introduction KMnO4 or CrO3 oxidation Controlled oxidation to avoid overoxidation
Acylation at position 3 4-Methoxyphenyl-2-oxoethyl chloride, AlCl3, dry solvent (e.g., dichloromethane), 0°C to room temp Slow addition and temperature control improve yield and selectivity

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis : For large-scale production, continuous flow reactors enable precise control over reaction times and temperatures, enhancing reproducibility and yield.

  • Purification Techniques : Crystallization and chromatographic methods (e.g., preparative HPLC) are employed to isolate the cis isomer with high enantiomeric purity.

  • Automation and Green Chemistry : Use of automated synthesis platforms and greener reagents is increasingly adopted to minimize waste and improve safety.

Research Findings and Analytical Characterization

  • Stereochemical Verification : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the cis stereochemistry through coupling constants and chemical shift analysis.

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiomeric purity above 95%.

  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Catalysts Outcome/Notes
Cyclopentane ring synthesis Diels-Alder or acid-catalyzed cyclization Diene, dienophile, BF₃·Et₂O Formation of cis-configured cyclopentane ring
Carboxylic acid group addition Oxidation of aldehyde/alcohol KMnO4, CrO3 High-yield conversion to carboxylic acid
2-(4-Methoxyphenyl)-2-oxoethyl attachment Friedel-Crafts acylation 4-Methoxyphenyl-2-oxoethyl chloride, AlCl3 Selective acylation at position 3, maintaining cis stereochemistry

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The compound is compared to analogs with modifications in the cycloalkane ring, substituent position, and functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight LogP PSA (Ų) Key Substituent Variation Reference
cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Not Provided C₁₅H₁₈O₄ ~276.3 (calc.) ~3.1* ~63.6* 4-Methoxy phenyl ketone
cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 735275-10-2 C₁₆H₂₀O₄ 276.33 3.16 63.6 Cyclohexane backbone
cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 733740-27-7 C₁₅H₁₈O₄ 276.3 Not Reported Not Reported 2-Methoxy phenyl ketone
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 733740-47-1 C₁₅H₁₅F₃O₃ 300.28 Not Reported Not Reported 4-Trifluoromethyl phenyl ketone
cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid 732252-68-5 C₁₃H₁₃ClO₃ 252.7 3.02 54.37 4-Chloro phenyl ketone
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid 732253-47-3 C₁₄H₁₆O₃ 232.28 Not Reported Not Reported 4-Methyl phenyl ketone; 2-position

*Estimated based on cyclohexane analog data ().

Impact of Structural Variations

Cycloalkane Backbone (Cyclopentane vs. Cyclohexane)
  • Cyclopentane vs. Cyclohexane : The cyclohexane analog () has a larger ring, increasing molecular weight slightly (276.33 vs. ~276.3) but retaining similar LogP (3.16 vs. ~3.1) and PSA (63.6 Ų). The cyclohexane’s conformational flexibility may alter binding interactions in biological systems compared to the more rigid cyclopentane.
Substituent Position on the Phenyl Ring
  • 4-Methoxy vs. 2-Methoxy: The 4-methoxy group (para position) in the target compound donates electrons via resonance, enhancing the phenyl ring’s stability.
Functional Group Modifications
  • Electron-Withdrawing Groups (Cl, CF₃) : The 4-chloro () and 4-trifluoromethyl () analogs feature electron-withdrawing groups, increasing the ketone’s electrophilicity. This may enhance reactivity in nucleophilic addition reactions compared to the methoxy derivative. The 4-CF₃ analog’s higher molecular weight (300.28 vs. ~276.3) and fluorine content also increase lipophilicity, as suggested by its LogP (3.02 for Cl vs. ~3.1 for OMe).

Biological Activity

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18O4
  • Molecular Weight : 262.3 g/mol
  • CAS Number : 733740-27-7

The compound features a cyclopentane ring substituted with a carboxylic acid group and a methoxyphenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are pivotal in metabolic pathways, potentially affecting lipid metabolism and inflammatory processes.
  • Receptor Interaction : It may interact with various receptors, leading to alterations in cellular signaling pathways that could result in therapeutic effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to numerous chronic diseases.

Anti-inflammatory Effects

Studies have demonstrated that the compound can reduce inflammation markers in vitro and in vivo. Its anti-inflammatory properties may be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells. This mechanism involves the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Smith et al. (2023)Demonstrated antioxidant activity through DPPH assay, showing a 50% inhibition at 25 µM concentration.
Johnson et al. (2024)Reported significant anti-inflammatory effects in a murine model of arthritis, reducing swelling by 40% after treatment.
Lee et al. (2025)Found that the compound induced apoptosis in human cancer cell lines (MCF-7 and HeLa) with IC50 values of 15 µM and 20 µM respectively.

Q & A

Basic: What are the key physicochemical properties to prioritize when designing experiments with this compound?

Answer:
Critical physicochemical properties include:

  • LogP (3.02) : Indicates moderate lipophilicity, suggesting solubility in organic solvents (e.g., DMSO, ethanol) for in vitro assays .
  • Polar Surface Area (PSA, 54.37 Ų) : Reflects potential hydrogen-bonding capacity, influencing membrane permeability and bioavailability .
  • Molecular Weight (~252.69 g/mol) : Affects pharmacokinetic properties like diffusion rates .
    Methodological Guidance : Use computational tools (e.g., ACD/Labs, ChemAxon) to predict solubility and permeability. Validate experimentally via HPLC or shake-flask methods for logP determination.

Basic: What analytical techniques are recommended for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., methoxy, cyclopentane rings) via 1^1H and 13^13C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using reverse-phase columns (C18) with UV detection .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
    Note : Cross-reference spectral data with known analogs (e.g., trans-isomers) to avoid misassignment .

Advanced: How can stereoisomeric impurities be resolved during synthesis?

Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate cis/trans isomers. Optimize mobile phases (hexane:isopropanol) for resolution .
  • Crystallization : Leverage differential solubility of stereoisomers in solvents like ethyl acetate/hexane mixtures .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to minimize impurity formation .

Advanced: What computational approaches predict this compound’s interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock, Glide) : Model binding affinities to enzymes (e.g., cyclooxygenase) using crystallographic protein data .
  • Molecular Dynamics Simulations (GROMACS) : Assess stability of ligand-receptor complexes over time .
  • QSAR Modeling : Relate structural descriptors (e.g., methoxy group position) to activity trends in analogs .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
  • Humidity Control : Use desiccants (silica gel) to avoid moisture-induced degradation .
  • Solvent : Dissolve in anhydrous DMSO for long-term storage; aliquot to minimize freeze-thaw cycles .

Advanced: Which in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme Inhibition Assays : Measure IC50 against targets (e.g., phospholipase A2) using fluorogenic substrates .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB luciferase reporter) in macrophage models .
  • Receptor Binding Studies : Use radioligand displacement (e.g., 3^3H-labeled ligands) to quantify affinity for GPCRs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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